molecular formula C8H8O2 B3275425 6,7-dihydrocyclopenta[c]pyran-3(5H)-one CAS No. 6249-24-7

6,7-dihydrocyclopenta[c]pyran-3(5H)-one

Cat. No.: B3275425
CAS No.: 6249-24-7
M. Wt: 136.15 g/mol
InChI Key: HZTIGFZVCKVSIT-UHFFFAOYSA-N
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Description

6,7-Dihydrocyclopenta[c]pyran-3(5H)-one (CAS 6249-24-7) is a bicyclic organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure consists of a fused cyclopentane and pyran ring system, where the pyran moiety contains a ketone group at the 3-position.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTIGFZVCKVSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)OC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydrocyclopenta[c]pyran-3(5H)-one typically involves cyclocondensation reactions. One common method is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydrocyclopenta[c]pyran-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6,7-Dihydrocyclopenta[c]pyran-3(5H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dihydrocyclopenta[c]pyran-3(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Variations: The pyran, pyrimidinone, and pyridazinone derivatives differ in heteroatom arrangement, impacting electronic properties and reactivity.

This compound

  • Applications : Primarily used as intermediates in organic synthesis. Methyl-substituted analogs (e.g., iridopyrone) may serve as precursors for bioactive molecules or corrosion inhibitors .

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 5661-01-8)

  • Synthesis : Prepared via cyclization of thioureas or amidines with cyclopentane derivatives.
  • Applications: Used in pharmaceutical research due to the pyrimidinone scaffold’s prevalence in drug candidates (e.g., kinase inhibitors) .

6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9)

  • Synthesis : Achieved through [3+2] cycloaddition or oxidative ring-closure reactions.
  • Applications: Explored as a building block for agrochemicals; pyridazinones are known for herbicidal activity .

Methyl-Substituted Derivatives (e.g., Iridopyrone)

  • Synthesis : Derived via Friedel-Crafts alkylation or nucleophilic substitution on the base compound.
  • Applications : Demonstrated efficacy as corrosion inhibitors for steel alloys in acidic environments, with methyl groups enhancing adsorption on metal surfaces .

Biological Activity

6,7-Dihydrocyclopenta[c]pyran-3(5H)-one is a heterocyclic compound characterized by a fused cyclopentane and pyran ring system. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme interactions and metabolic pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

This compound (CAS No. 6249-24-7) is synthesized through cyclocondensation reactions, typically involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can act on specific receptors, potentially affecting signaling pathways relevant to various physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. The unique structural features may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic functions .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties by targeting specific pathways involved in cancer cell survival and proliferation. The compound's mechanism may involve the inhibition of key enzymes that are overactive in cancer cells .

Neuropharmacological Effects

Some derivatives of similar compounds have been studied for their neuropharmacological effects. The potential for this compound to act as a central nervous system modulator could be explored further in future research .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that derivatives of cyclopenta[c]pyran compounds exhibited significant antibacterial activity against various strains of bacteria.
Anticancer Activity In vitro assays showed that certain derivatives inhibited cancer cell growth by inducing apoptosis through enzyme inhibition pathways.
Neuropharmacology Research indicated potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.

Comparative Analysis

When compared with other similar compounds such as 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and 2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile, this compound exhibits distinct chemical and biological properties due to its unique fused ring structure. This uniqueness may confer specific reactivity patterns and biological activities that are advantageous for medicinal chemistry applications.

Q & A

Advanced Research Questions

How can computational methods resolve contradictions in reaction mechanisms for cyclopenta[c]pyranone synthesis?

Methodological Answer:
Conflicting reports on regioselectivity (e.g., [3+2] vs. [4+2] cycloaddition pathways) can be addressed via DFT calculations. For example, transition state modeling using Gaussian09 at the B3LYP/6-31G(d) level can predict activation energies and favorability of intermediates . Kinetic isotope effects (KIE) experiments further validate computational predictions .

What strategies optimize enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:
Asymmetric catalysis using chiral ligands (e.g., BINOL-phosphoric acids) enables enantioselective cyclization. reports >90% enantiomeric excess (ee) using Pd-catalyzed reactions under high-pressure conditions (10 bar H₂) . Chiral HPLC (e.g., Chiralpak AD-H column) is essential for ee determination .

How do solvent effects and substituents influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:
Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks at the lactone carbonyl. Electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity, while steric hindrance from methyl groups reduces reactivity . Kinetic studies via stopped-flow UV-Vis spectroscopy quantify rate constants (k) under varied conditions .

What contradictions exist in biological activity data, and how can they be resolved?

Methodological Answer:
Discrepancies in cytotoxicity data (e.g., iridoid derivatives in vs. synthetic analogs in ) may arise from assay conditions (e.g., cell line specificity). Standardized protocols (e.g., MTT assays across multiple cell lines) and metabolomic profiling (LC-MS/MS) clarify bioactivity mechanisms .

Q. Notes

  • Advanced methodologies prioritize reproducibility and mechanistic clarity.
  • Structural analogs (e.g., iridopyrones in ) provide comparative insights for SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydrocyclopenta[c]pyran-3(5H)-one
Reactant of Route 2
6,7-dihydrocyclopenta[c]pyran-3(5H)-one

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